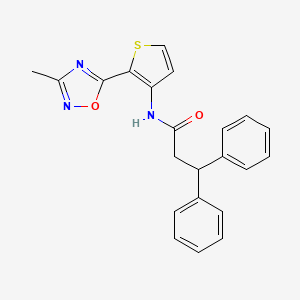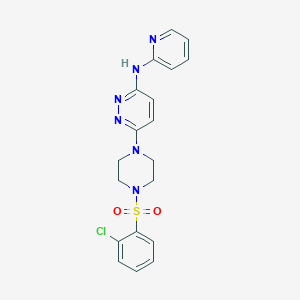
6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-((2-chlorophenyl)sulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyridazin-3-amine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, CSPD, and is a member of the pyridazinamine family of compounds.
Aplicaciones Científicas De Investigación
Antimicrobial and Antimalarial Activity
A study by Bhatt, Kant, & Singh (2016) discussed the synthesis of sulfonamide and amide derivatives, including compounds similar to the specified chemical, and their screening for in vitro antimicrobial activity. These compounds showed activity against both gram-positive and gram-negative bacteria, as well as antifungal and antimalarial properties.
Synthesis and Chemical Properties
Research by Peet (1984) focused on the synthesis of triazolopyridazine derivatives, which are chemically related to the specified compound. This study provided insights into the chemical reactions and properties of these derivatives.
Preparation of Aryl and Heteroaryl Sulfonamides
The work of Colombe, Debergh, & Buchwald (2015) described a method for preparing aryl and heteroaryl sulfonamides, relevant to the synthesis of the specified compound. This research contributes to understanding the chemical synthesis processes involving similar compounds.
Anticancer Activity
A study by Mallesha et al. (2012) explored the antiproliferative activity of derivatives similar to the specified compound against human cancer cell lines. This research indicates the potential application of such compounds in cancer treatment.
Antihistaminic and Anti-inflammatory Activity
Gyoten et al. (2003) investigated compounds, including piperazine derivatives, for their antihistaminic activity and inhibitory effect on eosinophil infiltration. This study, found in Chemical & pharmaceutical bulletin, highlights the potential therapeutic applications of these compounds in treating allergies and inflammation.
Co-Crystal and Salt Synthesis
Elacqua et al. (2013) focused on the synthesis of organic co-crystals and salts of sulfadiazine and pyridines, related to the specified compound. Their research, available at Crystal Growth & Design, contributes to the understanding of crystal engineering involving similar chemicals.
Structural and Electronic Properties
The structural and electronic properties of similar anticonvulsant compounds were studied by Georges et al. (1989). This research, found in Journal of The Chemical Society-perkin Transactions 1, helps in understanding the physical and chemical characteristics of these types of compounds.
Propiedades
IUPAC Name |
6-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]-N-pyridin-2-ylpyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN6O2S/c20-15-5-1-2-6-16(15)29(27,28)26-13-11-25(12-14-26)19-9-8-18(23-24-19)22-17-7-3-4-10-21-17/h1-10H,11-14H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFKAZWVROLVSCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)NC3=CC=CC=N3)S(=O)(=O)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2657098.png)

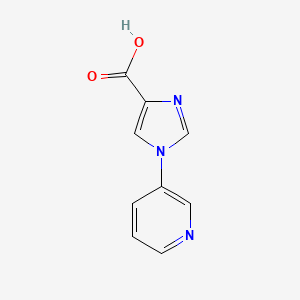
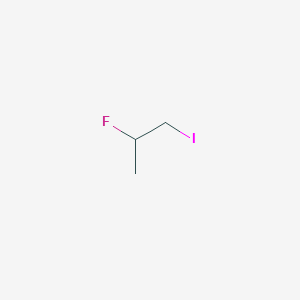

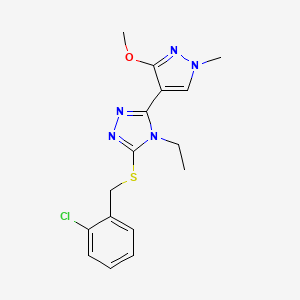
![6-fluoro-3-[1-(2-oxo-2H-chromene-3-carbonyl)piperidin-4-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2657109.png)
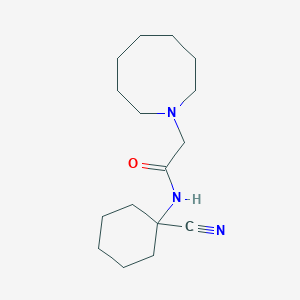
![tert-butyl N-[1-(benzenesulfonyl)ethyl]carbamate](/img/structure/B2657111.png)

![1-[4-(Oxan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2657116.png)
